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molecular formula C12H10O4S B8585608 2-(Benzo[b]thiophen-2-ylmethyl)malonic acid

2-(Benzo[b]thiophen-2-ylmethyl)malonic acid

Cat. No. B8585608
M. Wt: 250.27 g/mol
InChI Key: ZDSLDRJVBRTSNH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09284308B2

Procedure details

A solution of 5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione (2.0 g, 6.88 mmol, Intermediate 39: step a) and 3 M aqueous NaOH (14 mL) was heated in a 102° C. oil bath for 28 hours. The reaction mixture was poured over ice and acidified to pH 1 with concentrated aqueous HCl. The suspension was stirred at room temperature for 2 hours then filtered rinsing further with water and dried to provide the title compound as a tan solid.
Name
5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
Intermediate 39
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
14 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[S:1]1[C:5]([CH2:6][CH:7]2[C:12](=[O:13])[O:11]C(C)(C)[O:9][C:8]2=[O:16])=[CH:4][C:3]2[CH:17]=[CH:18][CH:19]=[CH:20][C:2]1=2.[OH-].[Na+].Cl>>[S:1]1[C:5]([CH2:6][CH:7]([C:12]([OH:13])=[O:11])[C:8]([OH:16])=[O:9])=[CH:4][C:3]2[CH:17]=[CH:18][CH:19]=[CH:20][C:2]1=2 |f:1.2|

Inputs

Step One
Name
5-(benzo[b]thiophen-2-ylmethyl)-2,2-dimethyl-1,3-dioxane-4,6-dione
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C2=C(C=C1CC1C(OC(OC1=O)(C)C)=O)C=CC=C2
Name
Intermediate 39
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
14 mL
Type
reactant
Smiles
[OH-].[Na+]
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The suspension was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
The reaction mixture was poured over ice
FILTRATION
Type
FILTRATION
Details
then filtered
WASH
Type
WASH
Details
rinsing further with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
S1C2=C(C=C1CC(C(=O)O)C(=O)O)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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